SKA-121 -

SKA-121

Catalog Number: EVT-283391
CAS Number:
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) is a synthetic small molecule classified as a positive gating modulator (activator) of calcium-activated potassium channels [, ]. It exhibits high selectivity for the intermediate-conductance calcium-activated potassium channel, KCa3.1, compared to other subtypes within the KCa family [, ]. This selectivity makes SKA-121 a valuable tool for studying the specific roles and therapeutic potential of KCa3.1 channels in various physiological and pathological processes [, ].

Relevance: SKA-31 shares the same benzothiazole/oxazole core structure with 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121). [] The key difference lies in the presence of a methyl group at the 5-position and the replacement of sulfur with oxygen in the heterocyclic ring system of SKA-121. [] SKA-121 emerged from a structure-activity relationship (SAR) study aimed at optimizing the KCa3.1 selectivity of SKA-31. [, ]

Relevance: Although structurally different from 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), NS309 belongs to the same class of KCa activators as SKA-121 and shares the same binding site at the CaM-BD/CaM interface of KCa channels. [] Structural modeling suggests that NS309 interacts directly with R362 in KCa3.1, while SKA-121 forms an additional hydrogen bond network with this residue. []

1-Ethylbenzimidazolin-2-one (EBIO)

Compound Description: EBIO is another positive gating modulator that demonstrates comparable potency for activating both KCa2 and KCa3.1 channels. [] It lacks the KCa3.1 selectivity exhibited by SKA-121. []

Relevance: While structurally distinct from 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), EBIO belongs to the same category of KCa activators and shares the common feature of lacking selectivity towards KCa3.1 compared to SKA-121. []

Relevance: SKA-111 is structurally very similar to 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121), differing only in the presence of a sulfur atom in the heterocyclic ring instead of oxygen. [] Both compounds were identified during the same structure-activity relationship study focused on optimizing SKA-31 towards KCa3.1 selectivity. []

Overview

SKA-121 is a selective activator of calcium-activated potassium channels, specifically the intermediate-conductance calcium-activated potassium channel (KCa3.1). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular health, due to its ability to modulate vascular tone and blood pressure. SKA-121 is classified as a positive-gating modulator, which shifts the calcium-concentration response curve of KCa3.1 to the left, enhancing channel activity in response to calcium ions.

Source and Classification

SKA-121 is derived from a series of benzothiazole compounds designed through structure-activity relationship studies aimed at optimizing selectivity for KCa3.1 over other potassium channels. It is characterized by its chemical name 5-methylnaphtho[2,1-d]thiazol-2-amine and has been identified as a pharmacological tool for studying KCa3.1 functions in various biological contexts, including hypertension and other cardiovascular diseases .

Synthesis Analysis

Methods

The synthesis of SKA-121 involves several steps that utilize established organic chemistry techniques. The general method for preparing thiazole derivatives includes:

  1. Refluxing thiourea with substituted ketones: This reaction yields 2-aminothiazole hydrobromide salts.
  2. Deprotonation: The hydrobromide salt is treated with sodium hydroxide to obtain the free base.
  3. Purification: The crude product is extracted with ethyl acetate and recrystallized from a methanol-water mixture.

SKA-121 was synthesized from available precursors using these methods and characterized by techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Characterization involves:

  • Melting point determination: To assess purity.
  • Nuclear Magnetic Resonance (NMR): To elucidate the structure by analyzing proton and carbon environments.
  • High-resolution mass spectrometry (HRMS): To confirm molecular weight.
Molecular Structure Analysis

Structure

The molecular structure of SKA-121 features a naphthalene ring fused with a thiazole moiety, contributing to its biological activity. The structural formula can be represented as follows:

C12H10N2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{S}

Data

Key structural data include:

  • Molecular Weight: 218.29 g/mol
  • Melting Point: Approximately 217 °C (decomposes)
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions

SKA-121 undergoes specific interactions with calcium ions and the KCa3.1 channel, leading to channel activation. The compound acts primarily through:

  1. Binding: SKA-121 binds at the interface between the calcium-binding protein calmodulin and the KCa3.1 channel's S4-S5 linker region.
  2. Channel Activation: Upon binding, it stabilizes an open conformation of the channel, facilitating potassium ion flow in response to intracellular calcium levels.

Technical Details

The binding affinity of SKA-121 for KCa3.1 has been quantified with an effective concentration (EC50) of approximately 111 nM, indicating strong selectivity over other potassium channels such as KCa2.3 .

Mechanism of Action

Process

The mechanism by which SKA-121 exerts its effects involves:

  1. Calcium Binding: In physiological conditions, increases in intracellular calcium levels activate KCa3.1 channels.
  2. Modulation by SKA-121: The compound enhances channel opening by shifting the calcium response curve leftward, effectively lowering the threshold for activation.
  3. Physiological Effects: This modulation leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and lowered blood pressure.

Data

In vivo studies have shown that administration of SKA-121 significantly reduces mean arterial blood pressure in normotensive and hypertensive models without affecting heart rate, suggesting a targeted action on vascular smooth muscle .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lavender crystals
  • Stability: Stable under standard laboratory conditions but sensitive to light.

Chemical Properties

SKA-121 exhibits characteristics typical of small-molecule drugs:

  • High lipophilicity allows for effective cell membrane penetration.
  • Moderate solubility in organic solvents facilitates formulation for biological assays.
Applications

Scientific Uses

SKA-121 serves as a valuable tool in pharmacological research focused on:

  1. Hypertension Studies: Investigating its potential as a treatment for high blood pressure by promoting vasodilation through KCa3.1 activation.
  2. Cardiovascular Research: Understanding the role of calcium-dependent potassium channels in cardiac function and their implications in heart diseases.
  3. Neuroscience: Exploring its effects on neuronal excitability and potential neuroprotective roles due to modulation of ion flow across membranes.

Properties

Product Name

SKA-121

IUPAC Name

5-methylbenzo[g][1,3]benzoxazol-2-amine

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)

InChI Key

JEGUERWMMMQFJV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N

Solubility

Soluble in DMSO

Synonyms

SKA-121; SKA 121; SKA121.

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.